2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran
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Overview
Description
1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone is a heterocyclic compound with a unique structure that includes both amino and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The amino and imino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce various amino-substituted compounds .
Scientific Research Applications
1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran: This compound shares a similar core structure but differs in the substitution pattern.
Indole Derivatives: These compounds also contain heterocyclic structures and exhibit a range of biological activities
Uniqueness: 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in drug development, supported by relevant research findings and case studies.
Molecular Characteristics:
- Molecular Formula: C8H10N2O3
- Molecular Weight: 182.18 g/mol
- CAS Number: 92220-24-1
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has shown promising results in inhibiting bacterial growth in both Gram-positive and Gram-negative strains. A recent study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 100 |
Escherichia coli | 18 | 100 |
Pseudomonas aeruginosa | 15 | 100 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induces apoptosis and inhibits cell proliferation. The IC50 values for MCF-7 cells were found to be around 12 µM, indicating moderate potency.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 12 | Induces apoptosis |
HeLa | 15 | Inhibits proliferation |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA: Preliminary studies suggest that it might interact with DNA, disrupting replication processes in cancer cells.
Case Studies
- Antimicrobial Study: A study published in the Journal of Antimicrobial Agents evaluated the efficacy of various derivatives of dihydrofuran compounds against resistant bacterial strains. The derivatives exhibited varying degrees of antimicrobial activity, with 2-Imino-3-amino derivatives showing the highest activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Cancer Research: In a study published in Cancer Research, researchers tested the effects of 2-Imino-3-amino derivatives on MCF-7 cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Properties
CAS No. |
92220-24-1 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(4-amino-5-imino-2-methylidenefuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-3(10)5-4(2)11-7(9)6(5)8/h9H,2,8H2,1H3 |
InChI Key |
ZSCXNTFNLRWIHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=N)OC1=C)N |
Origin of Product |
United States |
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